molecular formula C11H11Cl2NOS B12271894 (2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone

(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone

Cat. No.: B12271894
M. Wt: 276.2 g/mol
InChI Key: OYOGJQGORQTEEN-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone is a chemical compound that belongs to the class of thiazinanes It is characterized by the presence of a dichlorophenyl group and a thiazinan-4-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,4-thiazinane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(1,3-thiazinan-4-yl)methanone
  • (2,4-Dichlorophenyl)(1,2-thiazinan-4-yl)methanone
  • (2,4-Dichlorophenyl)(1,4-thiazinan-2-yl)methanone

Uniqueness

(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone is unique due to its specific substitution pattern and the presence of both chlorine atoms on the phenyl ring. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other thiazinane derivatives.

Properties

Molecular Formula

C11H11Cl2NOS

Molecular Weight

276.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H11Cl2NOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

OYOGJQGORQTEEN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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